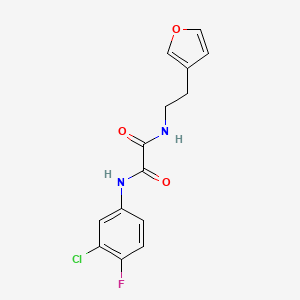

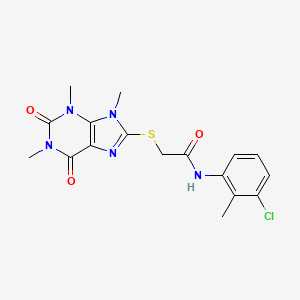

![molecular formula C17H13F2N3O B2759584 (E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}[(4-fluorophenyl)methoxy]amine CAS No. 477711-35-6](/img/structure/B2759584.png)

(E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}[(4-fluorophenyl)methoxy]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}[(4-fluorophenyl)methoxy]amine” is a Schiff base hydrazone . Schiff base hydrazones are known to play an important role in inorganic chemistry, as they easily form stable complexes with most transition metal ions . They have been recognized as models for biologically important species and have been reported to act as enzyme inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves heating the appropriate substituted hydrazines/hydrazides with aldehydes and ketones in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, ethanol–glacial acetic acid . The mixture is then heated under reflux for a certain period. On cooling, the separated crude product is filtered, washed with cold ethanol, dried and recrystallized from ethanol .Scientific Research Applications

Reductive Amination and Heteroaryl Amine Synthesis

The compound is involved in the synthesis of secondary amines through reductive amination processes. These secondary amines and their derivatives are crucial in creating biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals. This process highlights the compound's role in synthesizing heteroaryl amines, contributing significantly to medicinal chemistry and material science research areas (Bawa, Ahmad, & Kumar, 2009).

Schiff Base Ligands and Crystallographic Investigations

The compound's derivatives, specifically Schiff base ligands, have been synthesized and characterized using various techniques, including X-ray crystallography. These studies provide insights into the molecular structures, which are essential for understanding the compound's interactions and potential applications in materials science and coordination chemistry (Hayvalı, Unver, & Svoboda, 2010).

Supramolecular Chemistry and Antibacterial Activity

Research into the compound's derivatives, particularly pyrazole Schiff bases, has delved into their structural elucidation and potential as antibacterial agents. These compounds form supramolecular architectures through hydrogen bonds and π-stacking interactions, indicating their utility in designing new materials with specific properties and exploring their biological activities (Feng, Guo, Sun, & Zhao, 2018).

Synthesis of Diamides and Pyrazolopyrimidines

The compound is also involved in the synthesis of diamides and pyrazolopyrimidines, showcasing its versatility in organic synthesis. These reactions and the resulting compounds are significant for developing new pharmaceuticals and exploring the chemical space for drug discovery (Agekyan & Mkryan, 2015).

Fluorinated Compound Synthesis

The compound contributes to the synthesis of fluorinated compounds, such as alpha-fluorovinyl Weinreb amides and alpha-fluoroenones. These fluorinated intermediates are crucial in medicinal chemistry and agrochemical research due to the unique properties imparted by fluorine atoms, such as increased stability and lipophilicity (Ghosh et al., 2009).

Properties

IUPAC Name |

(E)-N-[(4-fluorophenyl)methoxy]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O/c18-15-5-1-12(2-6-15)11-23-21-10-14-9-20-22-17(14)13-3-7-16(19)8-4-13/h1-10H,11H2,(H,20,22)/b21-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNXCNNTBMFSKA-UFFVCSGVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON=CC2=C(NN=C2)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

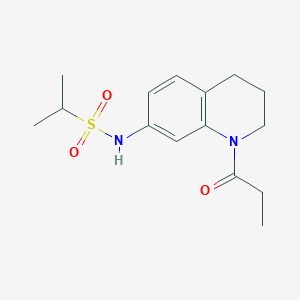

![4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2759509.png)

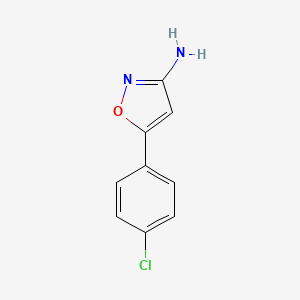

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide](/img/structure/B2759511.png)

![2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2759513.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2759516.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2759518.png)

![6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B2759519.png)

![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2759523.png)